molecular formula C7H8ClNO3 B1430755 5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester CAS No. 80196-63-0

5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No. B1430755
CAS RN: 80196-63-0
M. Wt: 189.59 g/mol
InChI Key: ZJJNASDETDEEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester (CMICE) is an organic compound with a wide range of uses in the scientific and medical community. It is a versatile compound that can be used in a variety of synthetic reactions and has been used in the production of pharmaceuticals, agrochemicals, and other compounds. CMICE is an important intermediate in the synthesis of various compounds, and its reactivity can be modified through the use of various catalysts and reagents.

Mechanism Of Action

The mechanism of action of 5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester is not yet fully understood. It is believed to be involved in the synthesis of various compounds by acting as an intermediate in the reaction. It is also believed to interact with various enzymes, proteins, and other molecules in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester are not yet fully understood. It is believed to be involved in the synthesis of various compounds, and it is also believed to interact with various enzymes, proteins, and other molecules in the body. It is also believed to have anti-inflammatory and anti-microbial properties.

Advantages And Limitations For Lab Experiments

The use of 5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of synthetic reactions. It is also relatively easy to obtain and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. Its reactivity can be affected by the presence of various catalysts and reagents, and it can be difficult to control the reaction conditions.

Future Directions

There are several potential future directions for the use of 5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester. It could be used in the synthesis of new drugs and materials, as well as in the production of nanoparticles and polymers. It could also be used in the development of new catalysts and reagents for synthetic reactions. In addition, further research could be conducted to better understand the biochemical and physiological effects of 5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester, as well as its mechanism of action.

Scientific Research Applications

5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of polymers, surfactants, and other materials. In addition, 5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester has been used in the synthesis of various drugs and in the production of nanoparticles.

properties

IUPAC Name

ethyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-9-12-6(5)3-8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJNASDETDEEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.